

Spectroscopic data (NMR, IR, MS) of Octa-1,7-diene-1,8-dione

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Compound of Interest

Compound Name: Octa-1,7-diene-1,8-dione

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Spectroscopic Analysis of 1,7-Octadiene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The request specified "**Octa-1,7-diene-1,8-dione**." However, this chemical name is structurally unlikely. A dione at positions 1 and 8 of an octadiene chain with double bonds at C1 and C7 would be chemically unstable and synthetically challenging. It is highly probable that the intended compound was 1,7-octadiene, a common diene in organic synthesis. This guide will focus on the spectroscopic data for 1,7-octadiene.

Introduction

1,7-octadiene is a volatile, colorless organic compound with the chemical formula C_8H_{14} . It is a linear alpha-olefin that finds applications in polymer chemistry and as a linker in the synthesis of more complex molecules. Accurate characterization of 1,7-octadiene is crucial for its effective use in research and development. This guide provides a comprehensive overview of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for obtaining these spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,7-octadiene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1,7-Octadiene

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	5.88 - 5.72	m	-	-CH=CH ₂
^1H	5.02 - 4.89	m	-	-CH=CH ₂
^1H	2.09 - 2.01	m	-	-CH ₂ -CH=CH ₂
^1H	1.46 - 1.34	m	-	-CH ₂ -CH ₂ -CH ₂ -
^{13}C	139.1	-	-	CH=CH ₂
^{13}C	114.2	-	-	-CH=CH ₂
^{13}C	33.7	-	-	-CH ₂ -CH=CH ₂
^{13}C	28.8	-	-	-CH ₂ -CH ₂ -CH ₂ -

Note: Chemical shifts are referenced to TMS (Tetramethylsilane).

Table 2: Infrared (IR) Spectroscopic Data of 1,7-Octadiene

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3077	Strong	C-H stretch	=C-H (alkene)
2928	Strong	C-H stretch	-C-H (alkane)
2855	Medium	C-H stretch	-C-H (alkane)
1641	Medium	C=C stretch	Alkene
1460	Medium	C-H bend	-CH ₂ -
992	Strong	C-H bend (out-of-plane)	=C-H (alkene)
909	Strong	C-H bend (out-of-plane)	=CH ₂ (alkene)

Table 3: Mass Spectrometry (MS) Data of 1,7-Octadiene

m/z	Relative Intensity (%)	Possible Fragment Ion
110	5	$[C_8H_{14}]^+$ (Molecular Ion)
82	40	$[C_6H_{10}]^+$
68	35	$[C_5H_8]^+$
67	70	$[C_5H_7]^+$
54	80	$[C_4H_6]^+$
41	100	$[C_3H_5]^+$ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance spectrometer operating at a frequency of 300 MHz for 1H NMR and 75 MHz for ^{13}C NMR.[\[1\]](#)
- Sample Preparation: A sample of 1,7-octadiene (approximately 5-10 mg) is dissolved in deuterated chloroform ($CDCl_3$, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[\[2\]](#)
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.0 s
- ^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: A drop of neat 1,7-octadiene is placed between two potassium bromide (KBr) plates to form a thin liquid film.[\[3\]](#)
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

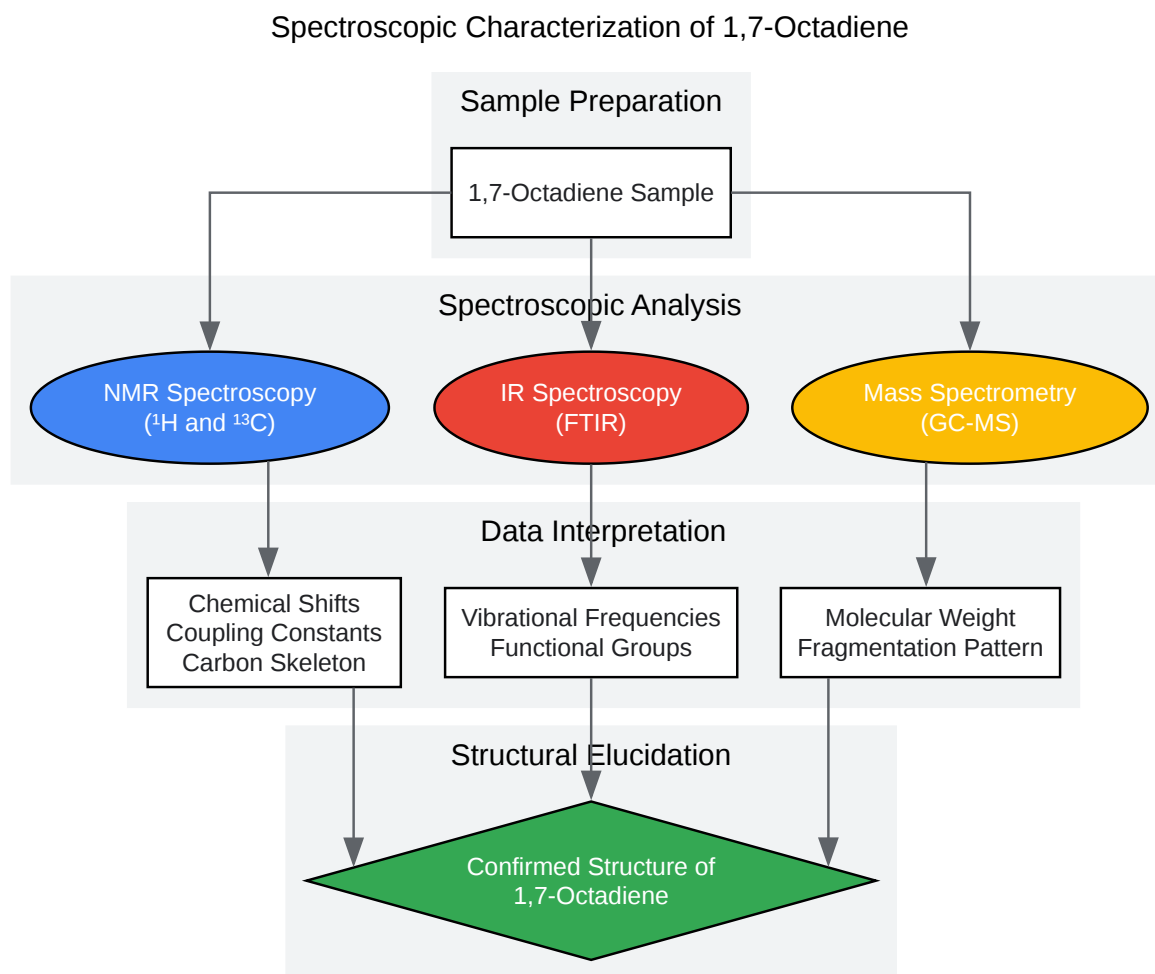
3.3 Mass Spectrometry (MS)

- Instrumentation: An Agilent 6890 Gas Chromatograph coupled to an Agilent 5973 Mass Selective Detector (GC-MS).[\[4\]](#)
- Sample Preparation: A dilute solution of 1,7-octadiene in dichloromethane (1 mg/mL) is prepared.
- Gas Chromatography (GC) Conditions:
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI)[5]
 - Ionization Energy: 70 eV[6]
 - Mass Range: m/z 35-300.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 1,7-octadiene.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of 1,7-octadiene.

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